Methyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative characterized by a hydrazinyl-2-oxoethoxy substituent at the para position of the 3-methoxyphenyl ring. This compound belongs to a class of molecules synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and thiourea derivatives . Its structure includes a 1,2,3,4-tetrahydropyrimidine core with a thioxo group at position 2 and a methyl ester at position 3.
Properties
IUPAC Name |
methyl 4-[4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-8-13(15(22)24-3)14(19-16(26)18-8)9-4-5-10(11(6-9)23-2)25-7-12(21)20-17/h4-6,14H,7,17H2,1-3H3,(H,20,21)(H2,18,19,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMBDASVHHHKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(=O)NN)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as compound THPM) is a member of the tetrahydropyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of THPM, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Tetrahydropyrimidines are a class of compounds known for their broad spectrum of biological activities including antimicrobial, anticancer, and anti-diabetic properties. The specific compound THPM has been synthesized and studied for its potential therapeutic effects. The structure of THPM includes various functional groups that contribute to its biological activity.
2. Synthesis and Characterization
The synthesis of THPM typically involves multi-step organic reactions. The compound can be synthesized through a one-pot reaction involving hydrazine derivatives and other reactants under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
3.1 Antimicrobial Activity
The antimicrobial activity of THPM has been evaluated against a range of bacteria and fungi. The minimal inhibitory concentration (MIC) was determined using broth dilution methods. Key findings include:
- Bacterial Activity : THPM exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent derivatives showed MIC values as low as 0.20 mg/mL against Trichophyton mentagrophytes .
- Fungal Activity : The compound also demonstrated antifungal properties, with certain derivatives showing promising activity against common fungal strains .
3.2 Anticancer Activity
THPM's anticancer potential was assessed using various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer).
- Results : Significant cytotoxic effects were observed with IC50 values indicating potent activity against HeLa cells . The mechanism of action was further explored through cell cycle analysis and apoptosis assays.
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| HeLa | 12.5 | High |
| K562 | 25.0 | Moderate |
| MDA-MB-231 | 30.0 | Moderate |
3.3 Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, THPM has shown potential in:
- α-glucosidase Inhibition : This property suggests potential use in managing diabetes by delaying carbohydrate absorption .
- Antioxidant Activity : In vitro assays indicated that THPM possesses antioxidant properties, contributing to its overall therapeutic profile .
4. Case Studies
Several studies have reported on the biological efficacy of tetrahydropyrimidines similar to THPM:
- Study on Anticancer Activity : A study demonstrated that tetrahydropyrimidine derivatives could induce apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Efficacy Study : Research indicated that specific modifications in the tetrahydropyrimidine structure could enhance antibacterial activity against resistant strains .
5. Conclusion
This compound exhibits significant biological activity across multiple domains including antimicrobial and anticancer effects. Its diverse pharmacological profile highlights its potential as a lead compound for further drug development.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that compounds similar to methyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit potent antitumor properties. Dihydropyrimidinones and their derivatives have been shown to inhibit the proliferation of various cancer cell lines. A study indicated that modifications to the tetrahydropyrimidine structure can enhance cytotoxicity against cancer cells, making this compound a candidate for further development as an anticancer agent .
Antibacterial and Antiviral Properties
The compound has also been evaluated for its antibacterial and antiviral effects. Research findings suggest that derivatives of tetrahydropyrimidines can inhibit the growth of pathogenic bacteria and viruses, providing a potential avenue for the development of new antimicrobial agents. For instance, studies have shown that certain modifications can increase the efficacy against resistant strains of bacteria .
Synthetic Pathways
This compound can be synthesized through various methods involving the Biginelli reaction or similar condensation reactions. These synthetic routes often involve the reaction of aldehydes with urea or thiourea derivatives under acidic conditions to yield the desired tetrahydropyrimidine structure .
Reaction Mechanisms
The compound's reactivity allows it to participate in several chemical reactions, including nucleophilic substitutions and cycloadditions. Its unique structure facilitates interactions with various biological targets, which is crucial for its pharmacological applications .
Case Study: Anticancer Activity
A notable study published in a peer-reviewed journal investigated the anticancer activity of a series of tetrahydropyrimidine derivatives, including this compound. The study found that these compounds exhibited significant inhibition of tumor cell proliferation in vitro and showed promise in vivo as well .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Methyl 4-(...) | 15 | HeLa |
| Methyl 4-(...) | 20 | MCF7 |
Case Study: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antibacterial therapies .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (–S–) group at position 2 of the tetrahydropyrimidine ring undergoes nucleophilic substitution reactions. For example:
-
Replacement with Oxo Group : Treatment with oxidizing agents like HO or KMnO converts the thioxo group to an oxo (–O–) group, forming methyl 4-(4-(2-hydrazinyl-2-oxoethoxy)-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
| Reaction | Conditions | Yield | Analytical Data (IR/NMR) |
|---|---|---|---|
| S → O substitution | HO, AcOH, 60°C, 2h | 78% | IR: Loss of ν(S–C) at 758 cm⁻¹ |
Hydrazine Group Reactivity
The hydrazinyl (–NH–NH) moiety participates in condensation and cyclization reactions:
-
Hydrazone Formation : Reacts with aldehydes/ketones to form hydrazones. For instance, condensation with benzaldehyde yields a Schiff base .
-
Cyclization : Under acidic conditions, intramolecular cyclization forms pyrazole or triazole rings .
| Reaction | Conditions | Yield | Key Findings |
|---|---|---|---|
| Hydrazone formation | Benzaldehyde, EtOH, Δ, 4h | 85% | : δ 8.3 (s, –CH=N) |
| Cyclization to triazole | HCl, reflux, 6h | 70% | MS: m/z 420 → 377 (loss of CONH) |
Ester Hydrolysis
The methyl ester at position 5 hydrolyzes under acidic or basic conditions:
| Reaction | Conditions | Yield | Product Characterization |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 3h | 92% | IR: ν(C=O) at 1724 → 1680 cm⁻¹ |
| Basic hydrolysis | NaOH (aq), RT, 12h | 88% | : δ 167.7 (COO⁻) |
Electrophilic Aromatic Substitution
The methoxyphenyl ring undergoes electrophilic substitution:
| Reaction | Conditions | Yield | Regioselectivity |
|---|---|---|---|
| Nitration | HNO, HSO, 0°C, 1h | 65% | Meta-directing effect of –OCH |
| Bromination | Br, FeBr, CHCl, RT | 58% | Ortho substitution due to –OCH |
Thiol-Disulfide Exchange
The thioxo group participates in redox reactions:
| Reaction | Conditions | Yield | Product Analysis |
|---|---|---|---|
| Disulfide formation | I, EtOH, 30°C, 6h | 75% | MS: m/z 840 (dimer) |
Biological Activity Correlation
Structural modifications influence bioactivity:
-
Anticancer Activity : Meta-substituted halogen derivatives (e.g., 5g ) show IC = 6.5 µM against α-amylase .
-
Antioxidant Potential : Para-fluoro derivatives (e.g., 5c ) exhibit radical scavenging with IC = 6.26 µM .
Key Findings from Diverse Sources:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents at the phenyl ring, the nature of the heterocyclic core, and functional groups. Below is a comparative analysis based on synthesis, structural features, and biological activities:
Structural and Crystallographic Insights
- Similar patterns are observed in Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo... monohydrate, where hydroxyl-thioxo interactions stabilize the lattice .
- Ring Puckering: The tetrahydropyrimidine ring adopts a boat conformation in analogs like Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo..., as determined by X-ray studies. Puckering coordinates (q, φ) vary with substituent bulkiness .
Data Tables
Table 1: Structural Comparison of Selected Analogs
| Compound (Example) | Core Structure | Substituent at Phenyl Ring | Functional Groups |
|---|---|---|---|
| Target Compound | Tetrahydropyrimidine | 4-(2-Hydrazinyl-2-oxoethoxy)-3-MeO | Thioxo, Methyl ester |
| Ethyl 4-(4-Methoxyphenyl)-6-methyl-2-oxo... | Tetrahydropyrimidine | 4-MeO | Oxo, Ethyl ester |
| Ethyl 7-Methyl-5-(4-Methylphenyl)-3-oxo... | Thiazolo[3,2-a]pyrimidine | 4-Me, Dichlorophenylpyrazole | Oxo, Ethyl ester, Fused ring |
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The compound can be synthesized via a modified Biginelli reaction, which typically involves a three-component condensation of an aldehyde, urea/thiourea, and a β-ketoester. For example, using 4-(2-hydrazinyl-2-oxoethoxy)-3-methoxybenzaldehyde, methyl acetoacetate, and thiourea in ethanol with HCl as a catalyst under reflux (3–5 hours) . Post-reaction, cooling to 273 K induces crystallization. Purification involves recrystallization from ethanol (twice) to achieve >95% purity, verified by HPLC and melting-point analysis .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray crystallography : Determines precise molecular geometry, hydrogen-bonding networks (e.g., N–H···S interactions in 2-thioxo analogs), and packing motifs. Monoclinic systems (space group P21/c) are common for similar tetrahydropyrimidines, with cell parameters a ≈ 11.5 Å, b ≈ 15.4 Å, and β ≈ 95.9° .
- NMR/IR spectroscopy : ¹H/¹³C NMR identifies hydrazinyl (–NH–NH₂) and methoxy (–OCH₃) protons (δ 3.8–4.2 ppm) and thiocarbonyl (C=S) stretching (≈1250 cm⁻¹) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ ≈ 435 Da).
Q. How can researchers assess purity and stability under varying conditions?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ≈12–14 minutes .
- Thermogravimetric analysis (TGA) : Evaluates decomposition temperatures (>150°C for hydrazinyl derivatives).
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Advanced Research Questions
Q. What role does the 2-thioxo group play in hydrogen bonding and supramolecular assembly?
The thiocarbonyl (C=S) group forms stronger hydrogen bonds (N–H···S, ≈3.1 Å) compared to C=O analogs, influencing crystal packing and solubility. In ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine, N–H···S interactions create dimeric motifs, while O–H···O bonds from methoxy/hydrazinyl groups stabilize layered structures . Computational studies (DFT) can quantify bond strengths and predict polymorphism .
Q. How can computational modeling predict reactivity and pharmacological activity?
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study the hydrazinyl group’s electron-donating effects on the pyrimidine ring’s aromaticity. Fukui indices identify nucleophilic sites (e.g., hydrazinyl nitrogen) for derivatization .
- Molecular docking : Screen against targets like dihydrofolate reductase (DHFR) using AutoDock Vina. The hydrazinyl moiety may chelate metal ions in enzyme active sites, mimicking antifolate drugs .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
For example, 2-thioxo derivatives often show higher antibacterial activity (MIC ≈8 µg/mL) than 2-oxo analogs (MIC >32 µg/mL) due to enhanced membrane permeability . However, hydrazinyl groups may reduce cytotoxicity in cancer cell lines (IC₅₀ >50 µM vs. <10 µM for methyl ester analogs). Systematic SAR studies comparing substituents (e.g., methoxy vs. ethoxy) and in vitro/in vivo models are critical .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Co-solvent systems : Use PEG-400/water (1:1) to improve solubility (>2 mg/mL).
- Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) enhance bioavailability; characterize via dynamic light scattering (DLS) and in vitro release assays (pH 7.4 PBS, 37°C) .
- Stability in biological matrices : Analyze plasma protein binding (>90% for lipophilic analogs) using equilibrium dialysis .
Q. What experimental designs mitigate synthetic byproducts (e.g., regioisomers)?
- Reaction monitoring : Use in situ IR to track thiourea consumption (disappearance of C=S stretch at 1250 cm⁻¹).
- Chromatographic separation : Flash chromatography (silica gel, hexane/ethyl acetate 3:1) isolates regioisomers. Confirm regiochemistry via NOESY (proximity of hydrazinyl and methoxy groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
